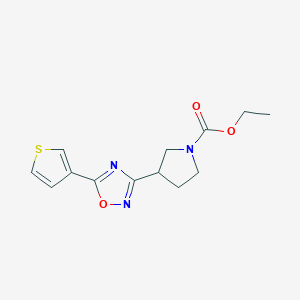
Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, also known as TPOP, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. TPOP is a heterocyclic compound that contains a pyrrolidine ring, an oxadiazole ring, and a thiophene ring.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a compound that may be explored within various fields of chemical research due to its structural complexity and the presence of multiple functional groups. Although specific studies directly involving this compound were not identified, research on structurally related compounds provides insights into the potential applications and methodologies for its synthesis and use.
For example, the work on heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrated a synthetic approach to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, which could be applicable to the synthesis of related compounds, highlighting the versatility of such structures in creating diverse heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Another relevant study involves the pharmacologically active benzo[b]thiophen derivatives, emphasizing the conversion processes among related structures, which may offer a basis for understanding the reactivity and potential transformations of Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate (Chapman, Clarke, Gore, & Sharma, 1971).
Applications in Polymer and Material Science
Research involving donor–acceptor type monomers, such as those incorporating thiophene units, demonstrates the compound's potential application in the development of electrochemical and electrochromic materials. For instance, studies on novel monomers for electropolymerization have shown significant optical and electronic properties suitable for applications in organic electronics, potentially including Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate as part of the molecular design (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Anticancer and Antibacterial Research
Structurally related compounds have been evaluated for their biological activities, including topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. Such studies suggest potential research directions for assessing the biological activities of Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, particularly in the context of developing novel anticancer agents (Alam, Wahi, Singh, Sinha, Tandon, Grover, & Rahisuddin, 2016).
The synthesis and evaluation of new 1,2,4-triazoles from isonicotinic acid hydrazide, highlighting antimicrobial activities, provide another example of how compounds with similar structural motifs might be explored for their potential in medical and pharmaceutical research, including as antibacterial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Propiedades
IUPAC Name |
ethyl 3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-18-13(17)16-5-3-9(7-16)11-14-12(19-15-11)10-4-6-20-8-10/h4,6,8-9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAEQYWDWRDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

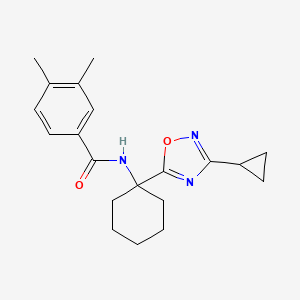
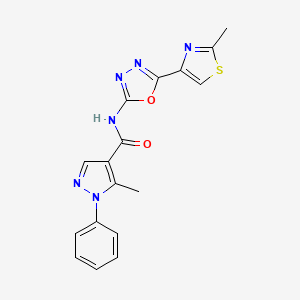
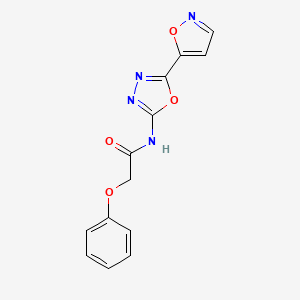

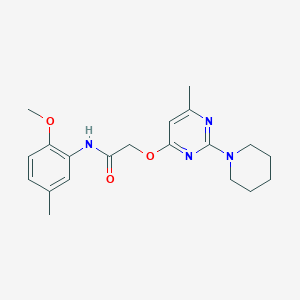

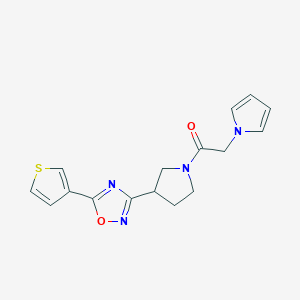
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone](/img/structure/B2731607.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)
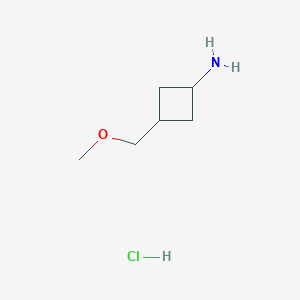
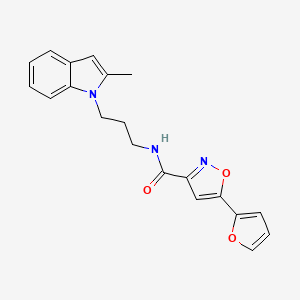
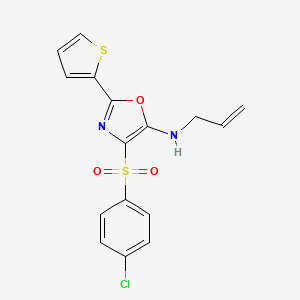

![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)